molecular formula C6H5ClN4O B13119883 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B13119883
M. Wt: 184.58 g/mol
InChI Key: BXDGEDSZCYBQAP-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines.

Preparation Methods

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired triazolopyridazine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-8-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

InChI

InChI=1S/C6H5ClN4O/c1-3-2-4(7)10-11-5(3)8-9-6(11)12/h2H,1H3,(H,9,12)

InChI Key

BXDGEDSZCYBQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NNC2=O)Cl

Origin of Product

United States

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